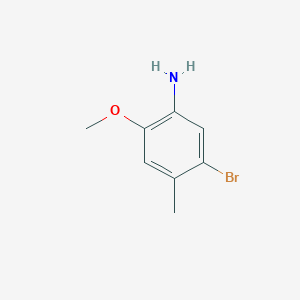

5-Bromo-2-methoxy-4-methylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Science

Aniline derivatives are a class of aromatic compounds that are fundamental to many areas of chemical science. acs.orgnih.gov Their importance stems from the reactive amino group attached to an aromatic ring, which allows for a wide array of chemical transformations. chemrxiv.org Historically, anilines were crucial in the development of the synthetic dye industry. nih.gov In contemporary science, their significance has expanded dramatically.

In medicinal chemistry, the aniline scaffold is a common feature in many approved drugs and drug candidates. cresset-group.comnih.gov The ability to modify the aniline ring with various substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. cresset-group.com However, the aniline motif can sometimes be associated with metabolic instability or toxicity, leading researchers to explore strategies for its isosteric replacement to improve the safety profiles of potential therapeutics. acs.orgnih.gov Beyond pharmaceuticals, aniline derivatives are integral to the production of polymers, agrochemicals, and materials with specific electronic and optical properties. nih.gov

Overview of Substituted Haloanilines in Organic Synthesis

Substituted haloanilines, which are aniline derivatives bearing one or more halogen atoms, are particularly valuable building blocks in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The reactivity of a haloaniline is influenced by the nature and position of its substituents. Electron-donating groups, such as methoxy (B1213986) and methyl groups, can increase the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions. Conversely, the electron-withdrawing nature of a halogen atom deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution under certain conditions. The specific substitution pattern on the aniline ring can, therefore, be strategically designed to control the regioselectivity of subsequent reactions.

Scope and Research Potential of 5-Bromo-2-methoxy-4-methylaniline

This compound is a specific substituted haloaniline with the chemical formula C₈H₁₀BrNO. Its structure, featuring a bromine atom, a methoxy group, and a methyl group at specific positions on the aniline ring, makes it a promising intermediate for further chemical elaboration.

Chemical and Physical Properties

Basic properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 808133-98-4 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| IUPAC Name | This compound |

| Appearance | Light brown solid chemicalbook.com |

| SMILES | CC1=CC(=C(C=C1Br)N)OC |

| InChI Key | CQTXKFAOECJJFM-UHFFFAOYSA-N |

Detailed Research Findings

While extensive peer-reviewed studies on this compound are not widely available, its synthesis has been documented, highlighting its accessibility for research purposes. One reported synthesis involves a Hofmann rearrangement of 5-bromo-2-methoxy-4-methylbenzamide (B8520260). chemicalbook.com

The process begins with the treatment of 5-bromo-2-methoxy-4-methylbenzamide with sodium methoxide (B1231860) in methanol, followed by the addition of bromine. This initiates the Hofmann rearrangement. The resulting intermediate methylcarbamate is then hydrolyzed using potassium hydroxide (B78521) in ethanol (B145695) to yield this compound. chemicalbook.com The product was obtained as a light brown solid with a reported yield of 90% and was characterized by ¹H NMR. chemicalbook.com

Synthesis Reaction Overview

| Starting Material | Reagents | Product | Yield |

| 5-bromo-2-methoxy-4-methylbenzamide | 1. NaOMe, MeOH, Br₂2. KOH, EtOH, H₂O | This compound | 90% chemicalbook.com |

The research potential of this compound lies in its utility as a versatile building block. The presence of three different functional groups—amine, bromo, and methoxy—at distinct positions allows for a range of selective chemical modifications. The amino group can be diazotized and converted to other functional groups, or it can participate in condensation and amidation reactions. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other organic fragments. The methoxy and methyl groups can influence the electronic properties and steric environment of the molecule, which can be crucial for its interaction with biological targets if incorporated into a larger, more complex molecule. This positions this compound as a valuable starting material for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTXKFAOECJJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667598 | |

| Record name | 5-Bromo-2-methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808133-98-4 | |

| Record name | 5-Bromo-2-methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Methoxy 4 Methylaniline

Retrosynthetic Analysis for the Bromo-Methoxy-Methylaniline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. ias.ac.insolubilityofthings.com For 5-Bromo-2-methoxy-4-methylaniline, the primary disconnections involve the carbon-nitrogen and carbon-bromine bonds.

One logical retrosynthetic pathway begins by disconnecting the C-N bond via a functional group interconversion (FGI), recognizing that an amino group is commonly formed by the reduction of a nitro group. ias.ac.in This leads to the precursor 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene . Further disconnection of the C-Br bond points to 4-methoxy-2-methyl-5-nitroaniline as a simpler precursor. However, a more common strategy involves introducing the bromine last.

A more practical approach starts with the precursor 2-methoxy-4-methylaniline (B1582082) . A disconnection of the C-Br bond suggests that a direct bromination of 2-methoxy-4-methylaniline would yield the target molecule. This is a viable forward synthetic step, guided by the directing effects of the existing amino and methoxy (B1213986) groups. The synthesis of the 2-methoxy-4-methylaniline precursor itself can be traced back to the nitration of 4-methoxytoluene followed by reduction.

Classical Multi-step Synthetic Routes to this compound

Traditional synthetic methods provide reliable, albeit sometimes lengthy, pathways to the target compound, often relying on well-established reaction mechanisms like electrophilic aromatic substitution.

A common and effective strategy for installing an aniline (B41778) functional group involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. wikipedia.orgyoutube.comyoutube.comyoutube.com In a potential synthesis for this compound, this strategy would be applied to a suitably substituted benzene (B151609) ring.

The synthesis could commence with 4-bromo-1-methoxy-2-methylbenzene . Nitration of this starting material using a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group. libretexts.org The directing effects of the present substituents are crucial here. The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The bromine is a deactivating ortho-, para-director. libretexts.orgvaia.comorganicchemistrytutor.comlibretexts.org The combined influence of these groups would direct the incoming nitro group to the C5 position, yielding 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene .

The final step is the reduction of the nitro group to an amine. wikipedia.org This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl. wikipedia.orgyoutube.com This reduction would yield the final product, this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene |

| 2 | Reduction | Fe/HCl or Sn/HCl or H₂, Pd/C | This compound |

An alternative and more direct classical route involves the bromination of a pre-existing aniline derivative. echemi.com This method leverages the powerful activating and ortho-, para-directing effects of the amino and methoxy groups. The synthesis would begin with 2-methoxy-4-methylaniline .

Direct bromination of this substrate is highly regioselective. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that direct incoming electrophiles to the positions ortho and para to them. libretexts.orgorganicchemistrytutor.comyoutube.com In this case, the C5 position is para to the methoxy group and ortho to the amino group, making it highly activated and the prime site for electrophilic substitution.

A common and effective brominating agent for such activated rings is N-Bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com NBS provides a low concentration of molecular bromine (Br₂), which helps to avoid over-bromination, a common side reaction with highly activated rings like anilines. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures. This method often provides a high yield of the desired monobrominated product. echemi.com

| Starting Material | Reaction | Reagent | Product |

| 2-methoxy-4-methylaniline | Electrophilic Bromination | N-Bromosuccinimide (NBS) | This compound |

Synthesizing substituted anilines can also be achieved through a sequence involving halogenation followed by amination. This can involve nucleophilic aromatic substitution or metal-catalyzed amination reactions. A plausible, though less direct, route might start from a di-halogenated precursor. For instance, one could envision a pathway starting from a molecule like 1,4-dibromo-2-methoxy-5-methylbenzene.

The challenge in such a route lies in the selective replacement of one bromine atom with an amino group. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have made such transformations more feasible. This reaction uses a palladium catalyst with a suitable ligand to couple an aryl halide with an amine source, such as ammonia (B1221849) or a protected amine equivalent. organic-chemistry.org However, for a molecule with multiple halogens, achieving selectivity can be complex and may depend on the relative reactivity of the different C-Br bonds. An alternative classical approach involves diazotization of an aniline followed by a Sandmeyer-type reaction, but this is often used to introduce a halogen, not an amine. google.comgoogle.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. rsc.orgijtsrd.comyoutube.com These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. For the synthesis of this compound, a solvent-free approach could be applied to the bromination step.

Research has shown that the bromination of aromatic compounds can be effectively carried out using N-bromosuccinimide (NBS) supported on alumina (B75360) (Al₂O₃) under solvent-free conditions. researchgate.net This method is often rapid, simple, and avoids the use of hazardous solvents. researchgate.netresearchgate.net Applying this to 2-methoxy-4-methylaniline could provide a greener route to the target molecule. The solid substrate and reagent are mixed, and the reaction can sometimes be initiated by gentle heating or grinding. This approach often leads to high yields and simplified product purification. researchgate.net Other green approaches focus on using more benign catalysts and reaction media, such as water or ionic liquids, for key synthetic steps like amination or acylation. nih.gov

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. In a hypothetical synthesis of this compound, starting from a precursor like 4-methyl-2-methoxyaniline, a key step would be electrophilic bromination.

A typical bromination might use bromine (Br₂) as the brominating agent with a Lewis or Brønsted acid catalyst. However, such a reaction generates hydrogen bromide (HBr) as a byproduct, which lowers the atom economy as the hydrogen and bromide atoms from this byproduct are not incorporated into the final product.

To improve atom economy, alternative brominating agents like N-bromosuccinimide (NBS) can be used. While NBS can offer better selectivity, it also produces succinimide (B58015) as a byproduct. The ideal synthesis from an atom economy perspective would involve a direct addition of a bromine atom without the loss of other atoms, though this is often chemically challenging.

Table 1: Illustrative Atom Economy for a Hypothetical Bromination Step

| Reactant | Molar Mass ( g/mol ) | Atoms in Product | Wasted Atoms | % Atom Economy |

| Bromine (Br₂) | 159.8 | Br | HBr | < 50% |

| N-Bromosuccinimide | 178.0 | Br | Succinimide | Variable |

This table illustrates the principle of atom economy. The actual values would depend on the full reaction stoichiometry.

Catalytic Green Synthesis

Green synthesis strategies aim to reduce the environmental impact of chemical processes. For substituted anilines, this often involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a significant green chemistry technique. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. acs.org This is due to efficient and uniform heating of the reaction mixture. In the synthesis of aniline derivatives, microwave assistance can be applied to steps like amination or cross-coupling reactions, potentially reducing the need for high boiling point solvents and decreasing energy consumption. researchgate.net For instance, studies on similar heterocyclic compounds have shown that microwave-assisted synthesis is not only faster but can also improve product purity. acs.org

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity is critical for any synthetic process. This is accomplished through the systematic optimization of various reaction parameters. For the synthesis of a compound like this compound, key parameters to optimize include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. echemi.com

For example, in a bromination step, the temperature must be carefully controlled to prevent the formation of di-brominated or other isomeric byproducts. The choice of solvent can influence the solubility of reactants and the reaction rate. A patent for the synthesis of the related compound 3-bromo-4-methoxyaniline (B105698) details a bromination reaction where temperature control is crucial; the reaction is maintained at or below 35°C to ensure high yield and prevent side reactions. google.com Subsequent steps, such as a nitro-reduction, are also optimized for temperature and reaction time to maximize the conversion to the desired aniline. google.com

Table 2: Example of Reaction Parameter Optimization (Hypothetical)

| Parameter | Condition A | Condition B | Condition C | Outcome (Yield %) |

| Temperature (°C) | 25 | 35 | 45 | 85 -> 91 -> 82 |

| Time (hours) | 2 | 4 | 6 | 75 -> 90 -> 90 |

| Catalyst (mol%) | 0.5 | 1.0 | 1.5 | 80 -> 88 -> 88 |

This interactive table demonstrates how changing reaction parameters can affect the yield. The optimal conditions from this hypothetical data set would be 35°C, 4 hours, and 1.0 mol% catalyst.

Industrial Scale-Up Research Considerations for this compound Production

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed through dedicated research. The primary goals are to ensure the process is efficient, scalable, and minimizes waste.

Process Efficiency and Scalability

Process efficiency on an industrial scale is measured not just by chemical yield but also by factors like throughput, energy consumption, and labor costs. Scalability refers to the ability to increase production volume without a significant loss in efficiency or safety. researchgate.net

Key considerations for the scalability of this compound synthesis include:

Heat Transfer: Exothermic reactions, such as bromination or nitration, can be difficult to control on a large scale. The reactor design must allow for efficient heat removal to prevent runaway reactions and the formation of impurities. Continuous-flow reactors are often preferred over large batch reactors for their superior heat and mass transfer capabilities.

Mixing: Ensuring homogenous mixing of reactants is crucial for consistent product quality and can become challenging in large vessels.

Material Handling: The safe storage and transfer of potentially hazardous raw materials and intermediates are paramount in an industrial setting.

Research into continuous-flow processes for similar reactions has shown advantages in reducing byproducts and improving scalability.

Waste Minimization in Industrial Synthesis

Industrial chemical synthesis can generate significant amounts of waste, and minimizing this is a key aspect of green chemistry and cost control. solubilityofthings.comresearchgate.net Strategies for waste minimization in the production of this compound would include:

Solvent Recycling: Where possible, solvents used in the reaction or for purification should be recovered and reused. solubilityofthings.com

Byproduct Valorization: Investigating potential uses for major byproducts can turn a waste stream into a valuable co-product.

Source Reduction: Optimizing the reaction to prevent the formation of waste in the first place is the most effective strategy. texas.gov This ties back to the optimization of reaction parameters to maximize selectivity for the desired product.

Treating effluent streams from the production of aniline derivatives is also a critical consideration to mitigate environmental impact. nih.gov

Chemical Reactivity and Transformation of 5 Bromo 2 Methoxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions of 5-Bromo-2-methoxy-4-methylaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aniline (B41778) derivatives. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com However, the presence of other substituents modulates this directing effect.

The regiochemical outcome of EAS reactions on this compound is determined by the combined electronic and steric effects of the substituents.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. youtube.comyoutube.com This effect increases the nucleophilicity of the ring, particularly at the positions ortho and para to it.

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho-, para-director, operating through an inductive electron-donating effect. researchgate.net

Bromo Group (-Br): The bromo group is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. wku.edu

In this compound, the powerful activating and directing effect of the amino group, supplemented by the methoxy and methyl groups, makes the ring highly reactive towards electrophiles. The positions open for substitution are C3 and C6. The directing effects of the existing substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| Amino (-NH₂) | C1 | Activating | Ortho, Para |

| Methoxy (-OCH₃) | C2 | Activating | Ortho, Para |

| Methyl (-CH₃) | C4 | Activating | Ortho, Para |

| Bromo (-Br) | C5 | Deactivating | Ortho, Para |

Considering the cumulative effects, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. The methoxy and methyl groups further activate these positions. The bromo group, being a deactivator, will have a lesser influence on the regioselectivity compared to the activating groups. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Kinetic studies of electrophilic aromatic substitution on substituted anilines have shown that the reaction rates are significantly influenced by the nature and position of the substituents. researchgate.net The presence of multiple activating groups, such as in this compound, is expected to lead to a high reaction rate. The rate-determining step in these reactions is typically the formation of the sigma complex (also known as the Wheland intermediate), a resonance-stabilized carbocation. lumenlearning.com The stability of this intermediate is enhanced by electron-donating groups, which lower the activation energy and increase the reaction rate. youtube.com

Kinetic investigations on similar polysubstituted aromatic systems have provided insights into the relative reactivity of different positions. For instance, studies on the nitration of anilides and aromatic ethers have helped in identifying the reacting species and understanding changes in reactivity. rsc.org

Nucleophilic Substitution Reactions at the Aromatic Ring (e.g., SNAr for Bromine)

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub In the case of this compound, the presence of electron-donating amino, methoxy, and methyl groups makes the ring electron-rich, thus disfavoring a classical SNAr mechanism where the bromine atom is the leaving group.

For an SNAr reaction to proceed, the attack of a nucleophile forms a negatively charged intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate is crucial, and it is effectively stabilized by electron-withdrawing groups that can delocalize the negative charge through resonance. libretexts.org Without such groups, the reaction is generally not feasible.

While a direct SNAr reaction at the bromine atom of this compound is unlikely, the influence of solvent polarity is a critical factor in SNAr reactions in general. Studies have shown that solvent effects can significantly affect the reaction rate and mechanism. rsc.org For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. youtube.com In some cases, the ability of the solvent to act as a hydrogen bond donor or acceptor can influence nucleophilic activation. researchgate.netresearchgate.net Nonpolar solvents have also been shown to play a key role in achieving high regioselectivity in certain SNAr reactions. acs.org

Oxidation and Reduction Reactions of this compound

The substituents on the aniline ring are susceptible to oxidation and reduction reactions, which can lead to various transformations.

The methoxy and methyl groups can undergo chemical transformations under specific reaction conditions.

Methoxy Group (-OCH₃): The methoxy group is generally stable, but it can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding phenol. It can also participate in N-methylation reactions of anilines, where lignin, a source of methoxy groups, has been used as a methylating agent. rsc.orgrsc.org

Methyl Group (-CH₃): The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This transformation, however, might be challenging to achieve selectively in the presence of the sensitive amino group, which is also prone to oxidation.

The amino group itself can be transformed. For instance, it can be diazotized and subsequently replaced by a variety of other functional groups, significantly expanding the synthetic utility of the parent compound. libretexts.org

Reduction of the Aromatic Ring or Bromine Atom

The reduction of this compound can selectively target either the bromine atom (hydrodebromination) or the aromatic ring, depending on the chosen reagents and reaction conditions.

Aromatic Ring Reduction: More forceful reduction conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on alumina (B75360) or ruthenium, can lead to the saturation of the aromatic ring. This would yield various substituted cyclohexylamines. However, achieving selectivity can be challenging, and such drastic reductions are less commonly reported for this specific substrate compared to reactions involving the bromo or amino groups.

Table 1: General Conditions for Hydrodebromination of Aryl Bromides

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C, 5-10 mol%) |

| Hydrogen Source | Hydrogen gas (H₂), Formic acid, Ammonium formate |

| Solvent | Methanol, Ethanol (B145695), Ethyl acetate (B1210297) |

| Temperature | Room temperature to 80 °C |

| Pressure | 1 atm to 50 psi (for H₂ gas) |

Cross-Coupling Reactions Involving this compound

The bromine atom on this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, the aryl bromide moiety can react with various boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would yield 5-aryl-2-methoxy-4-methylaniline derivatives. nih.govfujifilm.com The unprotected amino group can be challenging in some cases, but successful couplings on similar ortho-bromoanilines have been reported. nih.gov

Key components of a typical Suzuki-Miyaura reaction include a palladium precursor, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and preventing side reactions. orgsyn.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the catalyst and facilitates the catalytic cycle |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) | Source of the new carbon fragment |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and facilitates the reaction |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. nih.gov While this reaction is typically used to introduce an amino group, it can also be used with this compound as the aryl halide component to react with a different amine, leading to the formation of a diarylamine or an N-aryl alkylamine. The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. google.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, and base. Common systems involve palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Xantphos, and bases like sodium tert-butoxide (NaOt-Bu). google.com

Other Palladium-Catalyzed Coupling Reactions

Besides Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings can be employed using this compound as a substrate.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine like triethylamine, which can also serve as the solvent. google.com Applying this to this compound would produce 5-(alkynyl)-2-methoxy-4-methylaniline derivatives.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene would lead to the formation of a 5-(alkenyl)-2-methoxy-4-methylaniline.

Functional Group Interconversions of the Amine Moiety

The primary amine group of this compound is a key site for various functional group transformations, allowing for the introduction of a wide range of substituents.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. This transformation is often used to protect the amine or to introduce new functional moieties.

Alkylation: The nitrogen atom can be alkylated using various methods. Direct N-alkylation with alkyl halides can be achieved, often in the presence of a base to deprotonate the amine. nih.gov Alternatively, reductive amination provides a route to N-alkylation by first reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ. More advanced methods include the use of alcohols as alkylating agents, catalyzed by iridium or ruthenium complexes, which is considered a greener approach. nih.gov

Arylation: N-arylation of the amine group can be accomplished through copper-catalyzed methods, such as the Ullmann condensation or Chan-Lam coupling. The Chan-Lam coupling, for instance, involves the reaction of the amine with an arylboronic acid in the presence of a copper catalyst and an oxidant, often under an atmosphere of air or oxygen. nih.gov

Table 3: Summary of Amine Functionalization Reactions

| Reaction | Reagent Type | Product | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl), Anhydride ((RCO)₂O) | Amide | Base (e.g., Pyridine, Et₃N), Aprotic solvent |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

| Alkylation | Alcohol (R-OH) | Secondary/Tertiary Amine | Ru or Ir catalyst, Base (e.g., KOtBu), High temperature |

| Arylation | Arylboronic Acid (Ar-B(OH)₂) | Diarylamine | Cu catalyst (e.g., Cu(OAc)₂), Oxidant (Air/O₂), Solvent (e.g., CH₂Cl₂) |

Diazotization and Subsequent Transformations

The primary amino group of this compound is a key functional group that allows for a variety of chemical transformations. One of the most significant of these is diazotization, a process that converts the aniline into a highly versatile intermediate: a diazonium salt. This salt can then be subjected to a range of subsequent reactions to introduce a wide array of functional groups onto the aromatic ring, often in ways that are not achievable through direct electrophilic aromatic substitution.

The diazotization reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). nih.gov The resulting 5-bromo-2-methoxy-4-methylbenzenediazonium salt is an unstable species and is generally used immediately in subsequent reactions without isolation. nih.gov The diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which facilitates its replacement by various nucleophiles. unb.ca

While the diazotization of arylamines is a foundational reaction in organic synthesis, specific and detailed research findings on the subsequent transformations of the diazonium salt derived from this compound are not extensively detailed in readily accessible scientific literature. However, based on the well-established principles of diazonium salt chemistry, several key transformations can be predicted.

Sandmeyer Reaction

The Sandmeyer reaction is a copper(I)-catalyzed substitution of the diazonium group with a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻). unb.cajustia.com This reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing these functional groups. ossila.com For the diazonium salt of this compound, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield 1-bromo-2-chloro-5-methoxy-4-methylbenzene, 1,2-dibromo-5-methoxy-4-methylbenzene, or 2-bromo-5-methoxy-4-methylbenzonitrile, respectively. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. unb.ca

Schiemann Reaction

To introduce a fluorine atom, the Balz-Schiemann reaction is employed. google.com This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the initial diazonium salt with fluoroboric acid (HBF₄). nih.govgoogle.com Heating the isolated 5-bromo-2-methoxy-4-methylbenzenediazonium tetrafluoroborate would lead to the formation of 1-bromo-5-fluoro-2-methoxy-4-methylbenzene, with the expulsion of nitrogen gas and boron trifluoride. google.com Unlike the Sandmeyer reaction, this process does not typically require a metal catalyst and is thought to proceed through an aryl cation intermediate. google.com

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction facilitates the formation of a new carbon-carbon bond, leading to biaryl compounds. Current time information in Winnipeg, CA. This reaction involves treating the diazonium salt with an aromatic compound, such as benzene (B151609) or a substituted derivative, in the presence of a base. Current time information in Winnipeg, CA. The reaction proceeds through an aryl radical intermediate. While yields are often modest due to competing side reactions, this method provides a direct route to couple two aromatic rings. Current time information in Winnipeg, CA. For instance, reacting the diazonium salt of this compound with benzene would be expected to produce 2-bromo-5-methoxy-4-methyl-1,1'-biphenyl.

Azo Coupling

Diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic rings, such as phenols and anilines. This process, known as azo coupling, results in the formation of azo compounds, which are often highly colored and used as dyes. The reaction is typically carried out under mild pH conditions. The coupling partner's electronic nature dictates the optimal pH; phenols couple under mildly alkaline conditions, while anilines couple under mildly acidic conditions. The coupling generally occurs at the para position of the activated ring unless this position is blocked.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methoxy 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-2-methoxy-4-methylaniline by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Assignments

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aniline (B41778) ring.

The aromatic region typically displays two singlets, a consequence of the substitution pattern. The proton at the C3 position is deshielded by the adjacent methoxy group and appears at a lower field, while the proton at the C6 position is influenced by the methyl group and appears at a slightly higher field. The amine (NH₂) protons usually present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The methoxy (OCH₃) protons give rise to a sharp singlet, and the methyl (CH₃) protons also appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C3) | ~7.0-7.2 | s |

| Aromatic-H (C6) | ~6.6-6.8 | s |

| NH₂ | Variable | br s |

| OCH₃ | ~3.8 | s |

| CH₃ | ~2.2 | s |

> s: singlet, br s: broad singlet

Carbon-13 (¹³C) NMR Spectroscopic Shifts

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the attached functional groups. The carbon atom attached to the electron-withdrawing bromine atom (C5) is deshielded and appears at a characteristic downfield shift. Conversely, the carbon atoms attached to the electron-donating methoxy (C2) and amino (C1) groups are shielded. The methyl and methoxy carbons appear as sharp signals in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH₂) | ~145 |

| C2 (C-OCH₃) | ~150 |

| C3 | ~115 |

| C4 (C-CH₃) | ~128 |

| C5 (C-Br) | ~112 |

| C6 | ~118 |

| OCH₃ | ~56 |

| CH₃ | ~17 |

Two-Dimensional NMR Techniques for Structure Elucidation

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY experiments would show correlations between neighboring protons that are spin-spin coupled. However, in the case of this compound, the aromatic protons are singlets and thus would not show cross-peaks with each other.

HSQC spectra are invaluable for correlating the proton signals directly with their attached carbon atoms. This allows for the unambiguous assignment of the aromatic C-H units as well as the methyl and methoxy groups. For instance, the proton signal at ~7.0-7.2 ppm would correlate with the carbon signal at ~115 ppm, confirming the C3-H3 assignment.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into its conformational properties. nih.gov

The FTIR spectrum is particularly useful for identifying characteristic vibrational modes:

N-H stretching: The amine group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group gives rise to a strong, characteristic band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N stretching: This vibration is usually observed in the 1250-1350 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretch are often strong in the Raman spectrum. Computational studies, such as those employing Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a more detailed assignment of the vibrational modes. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | FTIR |

| N-H Symmetric Stretch | ~3350 | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Aliphatic C-H Stretch | <3000 | FTIR, Raman |

| C=C Aromatic Stretch | 1400-1600 | FTIR, Raman |

| C-O Asymmetric Stretch | 1200-1275 | FTIR |

| C-N Stretch | 1250-1350 | FTIR |

| C-Br Stretch | 500-600 | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. uni.lu The monoisotopic mass of this compound is 214.99458 Da. uni.lu HRMS instruments can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

The experimental mass obtained from HRMS is compared to the calculated theoretical mass for the molecular formula C₈H₁₀BrNO. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. The presence of bromine is also readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. nih.gov This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the crystalline lattice is governed by various intermolecular forces, including hydrogen bonds, which can significantly influence properties like melting point and solubility.

In the crystal structure of the related compound, 5-Bromo-4-iodo-2-methylaniline, the asymmetric unit contains two independent molecules. nih.gov These molecules are linked by weak N—H···N hydrogen-bonding interactions between the amino groups, forming a chain-like structure. nih.gov This type of interaction is a common feature in the crystal packing of anilines. However, some structural analyses suggest that significant intermolecular hydrogen bonding, as seen in iodo-analogs, may be absent in the methoxy variant, potentially affecting its crystallization behavior and solubility. The presence of the methoxy group in this compound might lead to different packing arrangements compared to its halogenated counterparts due to steric hindrance or altered electronic distribution, potentially favoring other types of weaker interactions like C—H···π stacking.

A detailed analysis of the hydrogen bonding geometry for the analogous iodo-compound is provided below for context.

Table 2: Illustrative Hydrogen-Bond Geometry (Å, °) for an Analogous Compound (5-Bromo-4-iodo-2-methylaniline) nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|

This data is for 5-Bromo-4-iodo-2-methylaniline and is presented for illustrative purposes only. nih.gov

Further computational and experimental studies on this compound are required to definitively determine its crystal structure and the specific nature of its intermolecular interactions.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methoxy 4 Methylaniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is the ideal method to begin a thorough theoretical characterization of 5-Bromo-2-methoxy-4-methylaniline.

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

A crucial aspect of this molecule's structure is the orientation of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups relative to the benzene (B151609) ring and to each other. A conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This would involve systematically rotating the bonds connected to the methoxy and amine groups and calculating the energy of each resulting conformation. The results of such a study would likely be presented in a table similar to the hypothetical one below.

Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-O (methoxy) | Data not available | ||

| C-N (amine) | Data not available | ||

| C-C (ring) | Data not available | ||

| C-C-Br | Data not available | ||

| C-O-C | Data not available | ||

| C-C-N | Data not available | ||

| H-N-C-C | |||

| C-O-C-C |

Once the optimized geometry is found, a vibrational frequency calculation can be performed. This calculation predicts the frequencies of all the fundamental vibrational modes of the molecule. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison is a critical validation of the computational method and the determined structure.

The vibrational spectrum would show characteristic peaks for the functional groups present, such as N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy group, and C-Br stretching. A detailed assignment of each vibrational mode to a specific atomic motion would be possible.

Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) asymmetric stretch | Data not available | Data not available | Amine group |

| ν(N-H) symmetric stretch | Data not available | Data not available | Amine group |

| ν(C-H) aromatic | Data not available | Data not available | Benzene ring |

| ν(C-H) methyl | Data not available | Data not available | Methyl group |

| ν(C-O) methoxy | Data not available | Data not available | Methoxy group |

| ν(C-Br) | Data not available | Data not available | Bromo group |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, one would expect to see negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These would be the most likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group would likely show positive potential (blue).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most easily removed, and it is associated with the ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, and it is associated with the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are most involved in electron donation and acceptance.

Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Chemical Reactivity Descriptors

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

While global descriptors give a general idea of reactivity, Fukui functions provide information about the reactivity of specific sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

There are two main types of Fukui functions:

f⁺(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

f⁻(r) : for electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

By calculating the condensed Fukui functions for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to electrophilic and nucleophilic attack, providing a more detailed picture of its chemical behavior than MEP analysis alone.

Global Reactivity Descriptors

Ionization Energy (IE): Represents the minimum energy required to remove an electron from a molecule. A lower ionization energy suggests the molecule is a better electron donor. It is calculated as the energy difference between the cationic and neutral species.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher electron affinity indicates a greater capacity to accept an electron. It is calculated as the energy difference between the neutral and anionic species.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.

Electrophilicity (ω): An index that quantifies the ability of a molecule to act as an electrophile (electron acceptor). It is a function of the ionization energy and electron affinity.

Nucleophilicity (N): While several nucleophilicity scales exist, it generally describes the ability of a molecule to act as a nucleophile (electron donor).

The table below defines these key global reactivity descriptors. The values for this compound are not provided as they have not been reported in peer-reviewed literature.

| Descriptor | Definition | Formula (Koopmans' Theorem Approximation) | Significance for Reactivity |

| Ionization Energy (IE) | Energy required to remove an electron. | IE ≈ -EHOMO | Lower IE indicates better electron-donating ability. |

| Electron Affinity (EA) | Energy released upon gaining an electron. | EA ≈ -ELUMO | Higher EA indicates better electron-accepting ability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η ≈ (IE - EA) / 2 | Higher hardness implies lower reactivity and higher stability. |

| Electrophilicity (ω) | Capacity to accept electrons. | ω ≈ (IE + EA)² / (8η) | Higher electrophilicity indicates a stronger electrophile. |

| Nucleophilicity (N) | Capacity to donate electrons. | Varies by scale; often related to IE. | Higher nucleophilicity indicates a stronger nucleophile. |

This table is for illustrative purposes. EHOMO refers to the energy of the Highest Occupied Molecular Orbital and ELUMO refers to the energy of the Lowest Unoccupied Molecular Orbital. Actual values require specific quantum chemical calculations.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. Through these simulations, researchers can map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products. This involves locating stable intermediates and, crucially, the high-energy transition states that connect them. To date, specific studies detailing the mechanistic elucidation of reactions involving this compound through computational modeling have not been found in the scientific literature.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on that pathway. It is an unstable, fleeting arrangement of atoms that must be surpassed for a reaction to proceed.

Transition state analysis involves using computational algorithms to locate the precise geometry and energy of the TS for a given reaction step. Key outputs of this analysis include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate, as predicted by transition state theory.

Geometric Parameters: The bond lengths and angles within the transition state structure, which reveal which bonds are being formed and which are being broken.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.

For this compound, this analysis could be applied to understand its reactivity in various transformations, such as electrophilic aromatic substitution or cross-coupling reactions. However, no such analyses have been published.

Reaction pathway determination involves mapping the entire energetic profile of a reaction from reactants to products. This potential energy surface (PES) shows how the energy of the system changes as the geometry of the molecules changes. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed.

This process allows chemists to:

Identify the most favorable reaction pathway: When multiple pathways are possible, the one with the lowest-energy transition state is typically dominant.

Predict reaction outcomes: By comparing the energies of different possible products, one can predict which product will be thermodynamically favored.

Understand selectivity: Computational models can explain why a reaction is regioselective or stereoselective by comparing the activation energies of the different pathways leading to different isomers.

While the reactivity of substituted anilines is a broad area of chemical research, specific computational studies determining reaction pathways for this compound remain an open area for future investigation.

Applications in Advanced Organic Synthesis Using 5 Bromo 2 Methoxy 4 Methylaniline

Role as a Versatile Intermediate in the Synthesis of Complex Aromatic Compounds

While detailed examples of its use in the total synthesis of highly complex, multi-ring pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are found in various kinase inhibitors. The anilino-pyrimidine and related scaffolds are central to many such drugs. The functional group arrangement in 5-Bromo-2-methoxy-4-methylaniline makes it a prime candidate for the synthesis of inhibitors targeting key enzymes in cell signaling pathways, such as those involved in cancer and inflammatory diseases. nih.govnih.gov Its potential lies in serving as a precursor to elaborate aromatic and heteroaromatic structures that are hallmarks of active pharmaceutical ingredients (APIs).

Precursor in the Development of Other Functionalized Anilines and Heterocycles

The reactivity of this compound allows it to be a starting point for a variety of other functionalized molecules, including more complex anilines and various heterocyclic systems which are foundational in medicinal chemistry. nih.gov

Pyridine-based carboxylic acids and their esters are important intermediates in drug discovery. For example, related structures like 5-bromo-2-methoxypyridine (B44785) can be converted to their corresponding boronic esters, which then undergo coupling reactions to form complex bi-aryl pyridine (B92270) systems. rsc.orggoogle.com General methods for preparing pyridine carboxylic acid esters often involve the carbonylation of halopyridines. While a direct synthetic route starting from this compound to a pyridine carboxylic acid is not prominently described, the transformation of an aniline (B41778) to a pyridine ring, though complex, is a known strategy in heterocyclic synthesis. googleapis.comuni.lu

Derivatives Synthesis and Functionalization Studies

The functional groups of this compound provide multiple handles for derivatization and further functionalization, enabling the generation of diverse chemical libraries.

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming aryl-aryl bonds, a key structural feature in many biologically active compounds. nih.gov By coupling with various arylboronic acids, a wide array of bi-aryl compounds can be synthesized. This strategy is fundamental in building the core structures of many modern pharmaceuticals, including kinase inhibitors. The reactivity of similar bromo-substituted anilines and pyridines in Suzuki reactions is well-established, highlighting the potential of this compound in creating complex molecular frameworks. google.comnih.gov

The functional groups on this compound can be readily transformed to introduce a variety of other substituents. The amino group, for instance, can be converted into a diazonium salt, which is a highly versatile intermediate.

A documented example from patent literature shows the conversion of this compound hydrochloride into a diazonium salt using sodium nitrite (B80452). This intermediate can then be transformed into other functional groups. For example, it can be converted into a sulfonyl chloride, which subsequently reacts to form a 5-bromo-2-methoxy-4-methylbenzenesulfonamide . This transformation introduces a sulfonamide group, a common pharmacophore in many drugs.

In a different pathway, the diazonium salt derived from this aniline can be used to synthesize 5-bromo-2-methoxy-4-methyl-benzoic acid . This introduces a carboxylic acid functionality, which can serve as a handle for further reactions, such as amide bond formation.

Table 1: Research Findings on the Functionalization of this compound

| Starting Material | Reagents | Product | Application/Significance |

|---|

These examples underscore the utility of this compound as a scaffold for introducing new chemical functionalities, thereby enabling the synthesis of a diverse range of molecules for research and drug discovery.

Applications in Material Science Precursors

The synthesis of conductive polymers often involves the polymerization of monomer units such as aniline and its derivatives. The introduction of various substituent groups onto the aniline ring can influence the properties of the resulting polymer, including its solubility, conductivity, and stability. In principle, the amine functional group of this compound allows it to undergo oxidative polymerization to form a polyaniline-type structure. The presence of the bromo, methoxy (B1213986), and methyl groups would be expected to modify the electronic and steric characteristics of the polymer backbone. However, specific research data, such as polymerization conditions, resulting polymer properties, and performance in electronic devices, for poly(this compound) are not documented in available scientific literature.

Similarly, while aniline derivatives can be employed in the formulation of specialty coatings and advanced materials, for instance as components of corrosion-resistant coatings or as building blocks for materials with specific optical or electronic properties, there is a notable absence of research pertaining to this compound in these applications. The potential for this compound to be used in creating dyes, pigments, or other additives for coatings is plausible given the general utility of aromatic amines in these fields. Nevertheless, without specific studies, any discussion on its role in specialty coatings remains speculative.

A related isomer, 5-Bromo-4-methoxy-2-methylaniline, has been noted as an intermediate in the production of dyes and pigments, and as a potential building block for conductive polymers. This suggests that isomers of bromo-methoxy-methylaniline have relevance in material science, but it does not provide direct evidence for the application of the specific this compound isomer.

Due to the lack of specific research findings, data tables detailing the properties and performance of materials derived from this compound cannot be provided.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Methoxy 4 Methylaniline

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of 5-Bromo-2-methoxy-4-methylaniline can be significantly enhanced through the development of new catalytic systems. The presence of a bromine atom makes it an ideal candidate for cross-coupling reactions, a cornerstone of modern organic synthesis.

Future research should focus on employing and developing advanced catalytic systems for more efficient and selective transformations. Palladium- and copper-based catalysts have shown great promise in C-H activation and cross-coupling reactions of substituted anilines. researchgate.netnih.govbath.ac.ukuva.nlacs.org For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully used for ortho-bromoanilines, suggesting a viable route for functionalizing the C-Br bond in this compound. nih.govnih.govresearchgate.netresearchgate.net

Further research could explore:

Ligand Development: Designing new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or copper catalysts could lead to higher yields, lower catalyst loadings, and milder reaction conditions. For example, specific ligands have been shown to promote the meta-C–H arylation of anilines. nih.gov

Alternative Metal Catalysts: Investigating less expensive and more sustainable metals like iron, nickel, or cobalt for cross-coupling reactions is a growing area of interest. Nano-gold catalysts have been used for the synthesis of aniline (B41778) derivatives from nitroarenes. rsc.org

Photoredox Catalysis: The use of light-induced, copper-catalyzed reactions could enable enantioconvergent alkylations of the aniline nitrogen, opening pathways to chiral derivatives. nih.gov

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Target Functionalization | Related Findings |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with specialized ligands | C-Br bond arylation/vinylation | Effective for various ortho-bromoanilines. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts | C-Br bond amination | Widely used for aryl halides. |

| Heck Coupling | Palladium catalysts | C-Br bond alkenylation | A standard method for C-C bond formation. |

| C-H Activation | Pd or Ru catalysts with directing groups | Functionalization of C-H bonds | meta-C-H arylation and chlorination of anilines has been demonstrated. nih.govnih.gov |

| Sonogashira Coupling | Palladium/Copper catalysts | C-Br bond alkynylation | A reliable method for introducing alkyne moieties. |

Investigation of Unprecedented Reaction Pathways and Reactivities

The interplay of the functional groups in this compound could lead to the discovery of novel reaction pathways.

Key areas for investigation include:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by the initial functionalization of one part of the molecule. For example, an initial cross-coupling at the bromine position could be followed by an intramolecular cyclization involving the amino or methoxy (B1213986) group to form heterocyclic structures.

C-H Functionalization: While the bromine offers a clear reaction handle, direct C-H functionalization at other positions on the aromatic ring presents a more atom-economical approach. Research into directing group strategies or catalyst systems that can selectively activate specific C-H bonds is a promising frontier. nih.govbath.ac.ukuva.nlacs.orgnih.gov For instance, palladium-catalyzed para-selective C-H olefination has been achieved for various aniline derivatives. uva.nlacs.org

Rearrangement Reactions: The potential for rearrangement reactions, such as the copper-catalyzed nih.govacs.org-methoxy rearrangement observed in N-methoxyanilines, could be explored to generate novel structural motifs. acs.orgresearchgate.net

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The structure of this compound makes it an attractive building block for supramolecular assemblies and for the functionalization of nanomaterials.

Supramolecular Self-Assembly: The amino group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. These non-covalent interactions can drive the self-assembly of the molecule into ordered structures like nanotubes, nanosheets, or liquid crystals. researchgate.netresearchgate.netmdpi.comnih.govhw.ac.uk The presence of the bromo and methoxy groups can be used to tune the packing and properties of these assemblies.

Functionalization of Nanomaterials: The aniline moiety can be used to covalently or non-covalently attach the molecule to the surface of nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles. acs.orgresearchgate.netbeilstein-journals.orgdntb.gov.uanih.gov This functionalization can improve the dispersibility of the nanomaterials in various solvents and introduce new properties. The bromo-substituent provides a handle for further "on-nanoparticle" chemical modifications.

Table 2: Potential Applications in Materials Science

| Application Area | Rationale | Potential Outcome |

| Organic Electronics | The π-conjugated system can be extended through polymerization or coupling reactions. | Development of new semiconducting or conducting materials. |

| Supramolecular Gels | Self-assembly through hydrogen bonding and π-stacking. | Formation of stimuli-responsive "smart" materials. |

| Surface Modification | The aniline group can bind to surfaces of various materials. | Altering surface properties like hydrophobicity or reactivity. |

| Nanoparticle Synthesis | Can act as a capping agent or a precursor for functionalized nanoparticles. | Creation of hybrid nanomaterials with tailored properties. researchgate.netdntb.gov.ua |

Deeper Insight into Solvation Effects and Micro-Environmental Influences on Reactivity

The reactivity and properties of this compound can be significantly influenced by its immediate environment.

Solvatochromism: Substituted anilines are known to exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. kisti.re.krlokadrusti.orgnih.govnih.govresearchgate.net A systematic study of the solvatochromic behavior of this compound and its derivatives could lead to its use as a sensor for solvent polarity or for detecting specific analytes.

Micellar and Vesicular Catalysis: Encapsulating the molecule within micelles or vesicles can create a micro-environment that alters its reactivity and selectivity in chemical reactions. This can be particularly useful for reactions in aqueous media.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into how solvent molecules interact with the different functional groups and influence transition states of reactions. researchgate.netmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production and Discovery

Modern automation and flow chemistry techniques can accelerate the synthesis and screening of derivatives of this compound.

Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch processes, including better temperature control, improved safety for highly exothermic or hazardous reactions, and easier scalability. rsc.org The synthesis of aniline derivatives has been demonstrated using flow chemistry with immobilized enzymes, offering a sustainable alternative to traditional methods. nih.gov

Automated Synthesis: High-throughput and automated synthesis platforms can be used to rapidly generate a library of derivatives by reacting this compound with a diverse set of building blocks. This would allow for the efficient screening of new compounds for applications in drug discovery, materials science, and catalysis.

Process Optimization: The synthesis of related compounds like 4-bromo-2-methylaniline (B145978) has been optimized for efficiency and environmental considerations, providing a template for developing greener production methods for this compound. nih.govgoogle.com

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-methoxy-4-methylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1: Bromination of precursor : Start with 2-methoxy-4-methylaniline. Bromination at the 5-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (0–25°C). Excess bromine may lead to di-substitution, requiring careful stoichiometric monitoring .

- Step 2: Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

- Critical factors : Temperature control during bromination minimizes side reactions (e.g., oxidation of the methoxy group). Use inert atmospheres (N₂/Ar) to prevent amine degradation .

Q. How can researchers characterize this compound and confirm its structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for aromatic protons at δ 6.5–7.5 ppm (split due to substituents). The methoxy group appears as a singlet at δ ~3.8 ppm, and the methyl group at δ ~2.3 ppm .

- ¹³C NMR : Confirm bromine’s deshielding effect on the adjacent carbon (C-5: δ ~115–120 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 230 (C₈H₁₀BrNO⁺) .

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : The bromine substituent participates in Pd-catalyzed couplings with aryl amines. Use Pd(OAc)₂/XPhos catalyst system, K₃PO₄ base, and toluene at 100°C for 12–24 hours .

- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C. Monitor conversion via TLC (silica gel, hexane/EtOAc) .

- Nucleophilic Aromatic Substitution : The methoxy group directs nucleophiles (e.g., hydroxide) to the para position, but bromine’s electron-withdrawing effect may compete. Optimize using NaNH₂ in liquid NH₃ for deprotonation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Compare activation energies for reactions at C-5 (bromine) vs. C-6 (methoxy-adjacent).

- Example : Predict preferential nitration at C-6 due to methoxy’s ortho/para-directing effect, validated experimentally via HPLC-MS .

- Software Tools : Avogadro for molecular modeling; Multiwfn for electron density analysis .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Structural Confounds : Test if impurities (e.g., residual bromine in starting material) skew results. Use LC-MS to verify derivative purity .

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Perform logP calculations (ChemAxon) to correlate hydrophobicity with efficacy .

Q. How can researchers design a multi-step synthesis of this compound derivatives with improved photostability for material science applications?

Methodological Answer:

- Step 1: Introduce stabilizing groups : Replace the methyl group with a trifluoromethyl (-CF₃) group via Ullmann coupling (CuI, 1,10-phenanthroline, DMF, 120°C) to reduce photodegradation .

- Step 2: Photostability testing : Expose derivatives to UV light (λ = 365 nm) and monitor decomposition via UV-Vis spectroscopy. Compare half-lives (t₁/₂) to parent compound .

- Optimization : Use DOE (Design of Experiments) to vary substituents and reaction conditions. Analyze via response surface methodology (JMP Pro) .